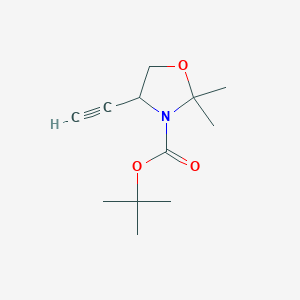

![molecular formula C12H6Cl2N2S B2572424 4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 383146-17-6](/img/structure/B2572424.png)

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

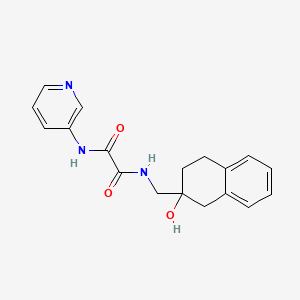

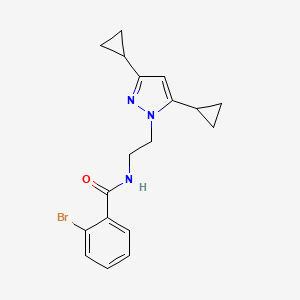

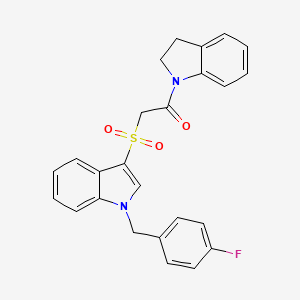

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

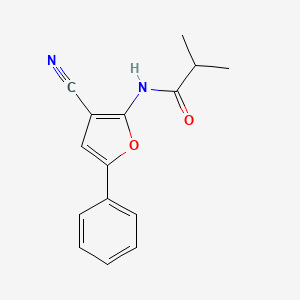

Synthesis Analysis

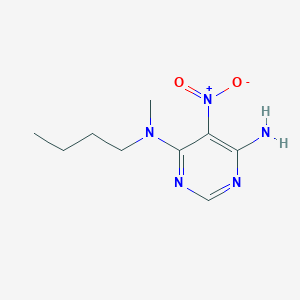

Thienopyrimidine derivatives can be synthesized using different methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . In another example, Zhihui Zhou and team synthesized 2,4-Dichloro-thieno[3,2-d]pyrimidine by preparing 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine .Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors .Scientific Research Applications

Therapeutic Potential

The compound is a derivative of pyrido[2,3-d]pyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

Antitumor Medications

2,4-Dichloro-thieno[3,2-d]pyrimidine, a related compound, is an active intermediate that is essential for new antitumor medications . The two chloride atoms in this compound are easy for other functional groups to replace, bringing various units .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds. For example, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .

Drug Development

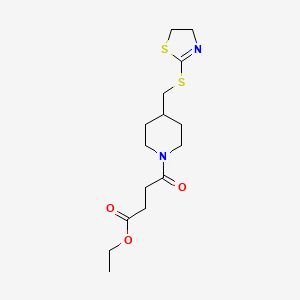

The compound’s structure is similar to that of palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, which has potential activity against rheumatoid arthritis . This suggests that “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” could potentially be used in the development of similar drugs.

Biological Activity

The compound is a derivative of pyridopyrimidines, which have shown a wide range of biological activities . This suggests that “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” may also exhibit a variety of biological activities.

Chemical Research

As a chemical compound, “4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine” can be used in chemical research, particularly in the study of heterocyclic compounds .

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines are a class of compounds that have been found to exhibit diverse biological activities. The specific targets of these compounds can vary widely depending on their structure and functional groups .

Mode of Action

The mode of action of thieno[3,2-d]pyrimidines can also vary depending on their specific structure and targets. Some thieno[3,2-d]pyrimidines have been found to inhibit certain enzymes, while others might interact with specific receptors .

Biochemical Pathways

Thieno[3,2-d]pyrimidines can affect various biochemical pathways depending on their specific targets. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure. Some thieno[3,2-d]pyrimidines might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of thieno[3,2-d]pyrimidines can depend on their specific targets and mode of action. For example, if a thieno[3,2-d]pyrimidine compound inhibits an enzyme, it could lead to a decrease in the production of a certain molecule in the cell .

Action Environment

The action, efficacy, and stability of thieno[3,2-d]pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine and they have become an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of new thienopyrimidine derivatives with enhanced biological activities is a promising area of research .

properties

IUPAC Name |

4-chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-8-4-2-1-3-7(8)12-15-9-5-6-17-10(9)11(14)16-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEOZFYHWWTMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=N2)Cl)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B2572350.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)